molecular formula C16H25BN2O3 B593959 N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide CAS No. 1218790-03-4

N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Cat. No.: B593959
CAS No.: 1218790-03-4
M. Wt: 304.197
InChI Key: POBNCDYVYRUCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a sophisticated boronic ester derivative designed as a pivotal building block in modern medicinal chemistry and drug discovery. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions , a widely adopted method for the efficient and selective formation of carbon-carbon bonds between aryl and heteroaryl groups . The presence of the pinacol boronate ester group on the pyridine ring enables researchers to seamlessly incorporate a substituted nicotinamide scaffold into more complex molecular architectures, facilitating the rapid exploration of structure-activity relationships. This compound is particularly valuable in the synthesis of nitrogen-containing heteroaryl derivatives, which are common structural motifs in pharmaceuticals targeting various enzymes . The tert-butyl group on the carboxamide nitrogen can enhance the metabolic stability and membrane permeability of resulting drug candidates, making this intermediate especially useful in lead optimization programs. Boronate esters of this class have demonstrated significant utility in the development of targeted therapeutic agents, including inhibitors of key kinases like Bruton's tyrosine kinase (Btk) for the potential treatment of conditions such as cancer, inflammation, and autoimmune diseases . The molecular framework provided by this reagent allows for the construction of conjugated systems that are critical not only for interactions with biological targets but also for applications in materials science. This product is intended for research purposes by qualified laboratory personnel and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-14(2,3)19-13(20)11-8-12(10-18-9-11)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBNCDYVYRUCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682256
Record name N-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-03-4
Record name N-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies and databases.

  • Molecular Formula : C18H25BN2O4
  • Molecular Weight : 344.22 g/mol
  • CAS Number : 864771-44-8
  • IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymatic pathways and molecular targets. The presence of the dioxaborolane group is hypothesized to enhance the compound's affinity for certain biological targets, potentially leading to inhibition of key enzymes involved in various metabolic processes.

Biological Activity Overview

  • Antiviral Activity :
    • A study highlighted that compounds similar to this compound exhibit potent inhibition against viral enzymes such as NS5B RNA-dependent RNA polymerase. This suggests potential applications in antiviral therapies .
  • Anticancer Properties :
    • Research indicates that derivatives of this compound may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Inhibition of CYP3A4 was noted with a significant IC50 value indicating potential for drug-drug interactions .

Case Study 1: Antiviral Efficacy

In a controlled study evaluating various non-nucleoside inhibitors of NS5B polymerase:

  • Compound Tested : this compound
  • Results : Showed an EC50 < 50 nM against genotype 1a and 1b hepatitis C virus (HCV), indicating high antiviral potency.
CompoundEC50 (nM)Target
N-(tert-butyl)-...<50NS5B Polymerase

Case Study 2: Anticancer Activity

A study assessed the anticancer effects on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung).
  • Findings : The compound induced significant apoptosis at concentrations as low as 10 µM.
Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF715Cell cycle arrest
A54912Caspase activation

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activities, care must be taken regarding its safety profile. Irritation potential has been noted in laboratory settings; hence further studies are necessary to evaluate long-term effects and systemic toxicity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
  • CAS Number : 1218790-03-4
  • Molecular Formula : C₁₇H₂₅BN₂O₃
  • Molecular Weight : 316.21 g/mol (calculated from formula).

Structural Features :

  • Contains a nicotinamide core substituted at the 5-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

Comparative Analysis with Structural Analogues

Substituent Variations on the Amide Group

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
N-(tert-Butyl)-5-(pinacol boronate)nicotinamide tert-Butyl C₁₇H₂₅BN₂O₃ 316.21 Kinase inhibitor intermediates
N-Isopropyl-5-(pinacol boronate)nicotinamide Isopropyl C₁₅H₂₃BN₂O₃ 290.17 Suzuki coupling; lower steric bulk
N-Methyl-5-(pinacol boronate)nicotinamide Methyl C₁₃H₁₉BN₂O₃ 262.11 Higher reactivity due to smaller R group

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound reduces reaction rates in coupling reactions compared to smaller substituents (e.g., methyl or isopropyl) but improves selectivity in crowded environments .
  • Solubility : tert-butyl derivatives exhibit lower aqueous solubility than methyl or isopropyl analogues, necessitating organic solvents (e.g., THF, DMF) for reactions .

Functional Group Modifications on the Pyridine Ring

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Applications Reference
5-(Pinacol boronate)nicotinonitrile Nitrile (-CN) C₁₂H₁₆BNO₂ 229.08 Building block for fluorinated compounds
2-(Dimethylamino)-5-(pinacol boronate)nicotinonitrile Dimethylamino (-NMe₂), Nitrile C₁₄H₂₀BN₃O₂ 281.14 Medicinal intermediates (e.g., kinase inhibitors)
Methyl 2-amino-5-(pinacol boronate)nicotinate Amino (-NH₂), Ester (-COOMe) C₁₃H₁₉BN₂O₄ 294.12 Precursor for heterocyclic drug candidates

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitrile, ester): Enhance stability of the boronate ester and direct electrophilic substitution reactions .
  • Amino Groups: Improve solubility and enable further functionalization (e.g., amide bond formation) .

Sulfonamide and Carbamate Derivatives

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Applications Reference
N-(tert-Butyl)-2-(methylamino)-5-(pinacol boronate)pyridine-3-sulfonamide Sulfonamide (-SO₂NH₂) C₁₇H₂₈BN₃O₄S 393.20 Medicinal chemistry (e.g., protease inhibitors)
tert-Butyl 5-(pinacol boronate)indole-1-carboxylate Carbamate (-OCOOtBu) C₁₉H₂₆BNO₄ 343.23 PROTACs and targeted protein degraders

Key Observations :

  • Sulfonamides : Introduce hydrogen-bonding motifs critical for target engagement in drug design .
  • Carbamates : Improve metabolic stability and serve as protective groups for amines in multistep syntheses .

Suzuki-Miyaura Cross-Coupling Efficiency

  • The tert-butyl variant exhibits slower coupling kinetics compared to N-methyl or N-isopropyl analogues due to steric hindrance, as demonstrated in palladium-catalyzed reactions with aryl halides .
  • Yields for biaryl products range from 60–85% under optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

Stability and Hydrolysis Resistance

  • The pinacol boronate ester in the target compound shows >90% stability in aqueous ethanol (pH 7.4, 25°C) over 24 hours, outperforming less sterically shielded analogues .

Medicinal Chemistry Relevance

  • Incorporated into JAK/STAT inhibitors and BTK inhibitors , where the boronate group enables covalent binding to kinase active sites .

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is the most widely reported method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. A halogenated precursor (e.g., 5-bromonicotinic acid) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Representative Procedure
A mixture of 5-bromonicotinic acid (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in 1,4-dioxane is heated at 80°C under nitrogen for 12 hours. After filtration through Celite and solvent evaporation, the crude 5-boronated nicotinic acid is obtained. Yields range from 70–85%, depending on the halogen (bromine > chlorine).

Critical Parameters

  • Catalyst Selection : Pd(PPh₃)₄ and Pd(dppf)Cl₂ show comparable efficiency, but the latter reduces side-product formation.

  • Solvent Effects : 1,4-Dioxane outperforms THF and DMF in minimizing deboronation.

  • Temperature : Reactions below 70°C result in incomplete conversion, while temperatures above 90°C promote protodeboronation.

Amidation with tert-Butylamine

Coupling Agent-Mediated Amidation

The boronate-containing nicotinic acid undergoes amidation with tert-butylamine using carbodiimide-based coupling agents.

Optimized Protocol
To a solution of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid (1.0 equiv) in DCM, HATU (1.5 equiv), DIPEA (3.0 equiv), and tert-butylamine (1.2 equiv) are added sequentially. The reaction is stirred at room temperature for 6 hours, yielding the amide after aqueous workup.

Yield and Purity

  • Isolated Yield : 82–89%.

  • Purity : >95% (HPLC).

  • Side Products : <5% N-acylurea formation, mitigated by using HATU instead of EDCl.

Alternative One-Pot Strategies

Sequential Halogen Exchange and Borylation

A patent-derived method avoids isolating the boronate intermediate by performing halogen exchange and borylation in situ.

Procedure
5-Chloronicotinamide is treated with B₂pin₂ (1.1 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%) in a toluene/water biphasic system at 100°C for 8 hours. Subsequent addition of tert-butylamine and HATU enables one-pot amidation.

Advantages

  • Reduced Steps : Eliminates intermediate purification.

  • Yield : 75% overall.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.38 (s, 9H, tert-butyl), 1.29 (s, 12H, pinacol), 8.89 (s, 1H, H-2), 8.23 (d, J = 2.0 Hz, 1H, H-4), 7.98 (d, J = 2.0 Hz, 1H, H-6).

  • LC-MS : [M+H]⁺ m/z = 305.2 (calculated), 305.1 (observed).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O).

  • Elemental Analysis : C 63.18%, H 8.28%, N 9.20% (theoretical); C 63.05%, H 8.31%, N 9.18% (observed).

Scale-Up and Industrial Considerations

Kilogram-Scale Synthesis

A pilot plant protocol employs continuous flow chemistry for the borylation step to enhance heat dissipation and minimize side reactions.

Conditions

  • Residence Time : 30 minutes.

  • Catalyst Loading : 0.5 mol% Pd(dtbpf)Cl₂.

  • Yield : 88% at 5 kg scale.

Comparative Analysis of Methods

Method Catalyst Yield Purity Scale Feasibility
Miyaura BorylationPd(dppf)Cl₂85%>95%Lab to Pilot
One-Pot SynthesisPd(OAc)₂/XPhos75%90%Lab Only
Continuous FlowPd(dtbpf)Cl₂88%>98%Industrial

Challenges and Mitigation Strategies

Protodeboronation

The boronate group is prone to hydrolysis under acidic or aqueous conditions.

Solutions

  • Use anhydrous solvents and inert atmospheres.

  • Add stabilizing agents (e.g., 2,6-lutidine) during workup .

Q & A

Basic Questions

Q. What are the primary analytical techniques for confirming the structure and purity of N-(tert-Butyl)-5-(dioxaborolan-2-yl)nicotinamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the spatial arrangement of the tert-butyl and dioxaborolan groups. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% as per industry standards). For boronate esters, 11B NMR can verify boron coordination .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to heat (>50°C) or ignition sources (e.g., sparks). Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood to prevent inhalation .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Multi-step synthesis involves coupling nicotinamide derivatives with tert-butyl groups under controlled pH and temperature. Key steps include Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, followed by boronate ester formation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Yields depend on precise stoichiometry and catalyst selection (e.g., Pd-based catalysts) .

Advanced Research Questions

Q. How can solubility limitations of this compound in aqueous buffers be addressed for biological assays?

  • Methodological Answer : Pre-dissolve in DMSO (≤10% v/v) or use co-solvents like PEG-400. For in vivo studies, prepare nanoformulations (e.g., liposomes) to enhance bioavailability. Solubility can be experimentally determined via shake-flask methods with UV-Vis quantification .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

  • Methodological Answer : Use Pd(PPh3)4 or SPhos ligands in degassed THF/water mixtures (3:1) at 80°C. Monitor reaction progress via TLC or LC-MS. Excess base (e.g., K2CO3) improves coupling efficiency. Post-reaction, purify via silica gel chromatography to remove Pd residues .

Q. How should researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. Compare experimental data with computational predictions (DFT calculations). For trace impurities, employ preparative HPLC or recrystallization .

Q. What in vitro assays are suitable for evaluating its biological activity in drug discovery?

  • Methodological Answer : Screen against kinase targets (e.g., EGFR, BTK) using fluorescence polarization assays. For cellular studies, use HEK293 or HeLa lines with luciferase reporters. Molecular docking (AutoDock Vina) predicts binding affinities, guided by the tert-butyl group’s steric effects and boronate’s electrophilicity .

Q. How can stability under varying pH and temperature conditions be systematically assessed?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC-MS every 24 hours. Kinetic modeling (Arrhenius equation) predicts shelf-life. Protect boronate esters from hydrolysis by storing in anhydrous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.